molecular formula C5H11NO B13549382 2-Amino-3-methylbut-3-en-1-ol

2-Amino-3-methylbut-3-en-1-ol

Katalognummer: B13549382
Molekulargewicht: 101.15 g/mol
InChI-Schlüssel: YYNOUQKSZNAOTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-methylbut-3-en-1-ol is an organic compound with the molecular formula C5H11NO It is a derivative of butenol and contains both an amino group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-3-methylbut-3-en-1-ol can be synthesized through several methods. One common method involves the reaction between isobutene (2-methylpropene) and formaldehyde. This reaction produces isoprenol, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The reaction between isobutene and formaldehyde is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various products.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reactions: These reactions often involve reagents such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-methylbut-3-en-1-ol has various applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Amino-3-methylbut-3-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it can interact with enzymes involved in metabolic pathways, leading to various biochemical effects. The exact mechanism depends on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-methylbut-3-en-1-ol can be compared with similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for scientific research and industrial applications.

Eigenschaften

Molekularformel

C5H11NO

Molekulargewicht

101.15 g/mol

IUPAC-Name

2-amino-3-methylbut-3-en-1-ol

InChI

InChI=1S/C5H11NO/c1-4(2)5(6)3-7/h5,7H,1,3,6H2,2H3

InChI-Schlüssel

YYNOUQKSZNAOTL-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.